Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)-

Übersicht

Beschreibung

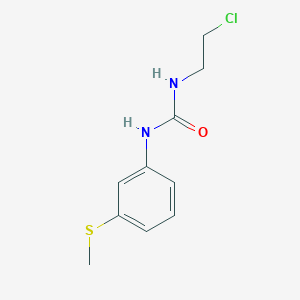

Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a 2-chloroethyl group and a m-(methylthio)phenyl group attached to the urea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- typically involves the reaction of 3-(methylthio)aniline with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 3-(methylthio)aniline and 2-chloroethyl isocyanate.

Reaction Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.

Procedure: The 3-(methylthio)aniline is dissolved in the solvent, and the 2-chloroethyl isocyanate is added dropwise with continuous stirring. The reaction mixture is then allowed to stir for several hours until the completion of the reaction is confirmed by thin-layer chromatography (TLC).

Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- can undergo various chemical reactions, including:

Nucleophilic Substitution: The 2-chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as an amine or thiol.

Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone under appropriate conditions.

Hydrolysis: The urea moiety can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be employed. The reaction conditions vary depending on the desired oxidation state (sulfoxide or sulfone).

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used, and the reaction is conducted at elevated temperatures to accelerate the hydrolysis process.

Major Products Formed

Nucleophilic Substitution: The major products are the substituted urea derivatives, where the chlorine atom is replaced by the nucleophile.

Oxidation: The major products are the sulfoxide or sulfone derivatives of the original compound.

Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactions

Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- can undergo various chemical reactions:

- Nucleophilic Substitution : The 2-chloroethyl group can be replaced by nucleophiles such as amines or thiols.

- Oxidation : The methylthio group can oxidize to form sulfoxides or sulfones.

- Hydrolysis : The urea moiety can hydrolyze under strong acidic or basic conditions, producing corresponding amines and carbon dioxide.

Major Products Formed

| Reaction Type | Major Products |

|---|---|

| Nucleophilic Substitution | Substituted urea derivatives |

| Oxidation | Sulfoxide or sulfone derivatives |

| Hydrolysis | Corresponding amine and carbon dioxide |

Chemistry

Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- serves as a valuable building block in organic synthesis due to its reactivity. It facilitates the creation of more complex organic molecules, making it an essential intermediate in chemical research.

Biology

In biochemical studies, this compound is utilized to investigate interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form covalent bonds enables researchers to explore drug action mechanisms and resistance pathways.

Medicine

The compound shows promise in medicinal chemistry for its potential anticancer and antimicrobial activities . Research indicates that it may exhibit cytotoxic effects by potentially alkylating DNA or interacting with tubulin in cancer cells, disrupting cellular processes leading to cell death.

Industry

In industrial applications, Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- can be utilized in developing new materials with specific properties, such as polymers and coatings. Its unique structural characteristics allow for diverse applications across various sectors.

Antitumor Activity

Recent studies have demonstrated that Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- exhibits significant antitumor efficacy. In vitro investigations reveal its capability to induce apoptosis in cancer cells through mechanisms involving DNA alkylation.

Biochemical Interaction Studies

Research has focused on how this compound interacts with proteins and nucleic acids. Studies indicate that its ability to form covalent bonds enhances its utility in understanding drug action mechanisms and potential resistance pathways .

Wirkmechanismus

The mechanism of action of Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- involves its interaction with molecular targets in biological systems. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the inhibition of their function. The methylthio group can undergo metabolic transformations, resulting in the formation of reactive intermediates that can further interact with cellular components. The overall effect of the compound depends on the specific molecular targets and pathways involved in the biological system under study.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-Chloroethyl)-N’-[4-(methylthio)phenyl]urea: This compound is structurally similar, with the difference being the position of the methylthio group on the phenyl ring.

N-(2-Chloroethyl)-N’-(3-methylphenyl)urea: Another similar compound with a different substitution pattern on the phenyl ring.

N-(2-Chloroethyl)-N’-(4-methylphenyl)urea: Similar to the above compounds but with a methyl group instead of a methylthio group.

Uniqueness

Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- is unique due to the presence of both the 2-chloroethyl and m-(methylthio)phenyl groups. This combination of functional groups imparts distinct reactivity and potential biological activity to the compound, making it a valuable subject of study in various scientific fields.

Biologische Aktivität

Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure : The compound features a urea moiety substituted with a chloroethyl group and a methylthio group attached to a phenyl ring. This configuration contributes to its reactivity and biological activity.

Synthesis : The synthesis typically involves the reaction of 3-(methylthio)aniline with 2-chloroethyl isocyanate in an inert solvent such as dichloromethane or toluene at temperatures ranging from 0-25°C. This process yields the desired product through controlled reaction conditions.

The biological activity of Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- is primarily attributed to its ability to interact with various molecular targets:

- Covalent Bond Formation : The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to inhibition of their function. This mechanism is similar to that observed in other alkylating agents.

- Cell Cycle Arrest : The compound has been shown to inhibit cell growth in various tumor cell lines by binding to the colchicine-binding site on beta-tubulin, resulting in cell cycle arrest at the G₂/M phase .

- Metabolic Transformations : The methylthio group may undergo metabolic transformations, generating reactive intermediates that interact with cellular components.

Biological Activities

The compound exhibits several notable biological activities:

- Antitumor Activity : Research indicates that Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- demonstrates significant antitumor efficacy. In vitro studies have shown it inhibits cell proliferation in various human tumor cell lines at micromolar concentrations . In vivo studies further support its potential as an anticancer agent, comparable to established chemotherapeutics like 5-fluorouracil .

- Antimicrobial Properties : The compound's structural similarities to other pharmacologically active agents suggest potential antimicrobial activities. Studies are ongoing to fully elucidate this aspect.

Case Studies and Research Findings

Several studies have investigated the biological activity of Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)-:

- In Vitro Studies : A study demonstrated that the compound inhibited cell growth in various cancer cell lines, with IC₅₀ values indicating effective concentrations for therapeutic applications. The mechanism involved disruption of microtubule dynamics, leading to apoptosis in treated cells .

- In Vivo Efficacy : In animal models, the compound was administered at specific dosages (e.g., 13 mg/kg) over several days. Results indicated significant tumor reduction compared to control groups, alongside assessments of toxicity and adverse effects such as weight loss and lethargy .

- Comparative Analysis : When compared with other antitumor agents, Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- exhibited a unique profile of efficacy and safety, suggesting its potential as a lead compound for further drug development .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

1-(2-chloroethyl)-3-(3-methylsulfanylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2OS/c1-15-9-4-2-3-8(7-9)13-10(14)12-6-5-11/h2-4,7H,5-6H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQDDUFJBPBWOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30145115 | |

| Record name | Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102433-61-4 | |

| Record name | Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102433614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.